5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 332856-53-8
VCID: VC14647782
InChI: InChI=1S/C18H19F3N4O3/c1-2-5-22-17(26)12-8-16-23-11(7-15(18(19,20)21)25(16)24-12)10-3-4-13-14(6-10)28-9-27-13/h3-4,6,8,11,15,23H,2,5,7,9H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C18H19F3N4O3
Molecular Weight: 396.4 g/mol

5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.: 332856-53-8

Cat. No.: VC14647782

Molecular Formula: C18H19F3N4O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide - 332856-53-8

Specification

CAS No. 332856-53-8
Molecular Formula C18H19F3N4O3
Molecular Weight 396.4 g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C18H19F3N4O3/c1-2-5-22-17(26)12-8-16-23-11(7-15(18(19,20)21)25(16)24-12)10-3-4-13-14(6-10)28-9-27-13/h3-4,6,8,11,15,23H,2,5,7,9H2,1H3,(H,22,26)
Standard InChI Key AELWGRQUSCQUEW-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F

Introduction

5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic organic compound belonging to the class of substituted pyrazolo-pyrimidine derivatives. This compound has garnered significant attention due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinase (TRK) family proteins, which are implicated in various diseases including cancer and neurodegenerative disorders.

Synthesis

The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step synthetic routes. Specific reaction conditions, such as temperature, solvent choice (commonly polar aprotic solvents), and catalysts (like bases or transition metal catalysts), play crucial roles in optimizing yields and selectivity during synthesis.

Biological Activities

This compound is primarily investigated for its inhibitory effects on TRK family proteins. Experimental data supporting its mechanism may include IC50 values indicating potency against specific kinases or cellular assays demonstrating its effects on cell viability and proliferation. Data from spectroscopic analyses (NMR, IR) can provide insights into functional group identification and molecular conformation.

Potential Applications

The primary applications of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include its potential use in medicinal chemistry to design novel inhibitors that can modulate critical biological pathways effectively. This compound exemplifies ongoing efforts to develop therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Compounds with similar structures, such as those featuring benzodioxole and trifluoromethyl groups, often exhibit significant biological activities. For instance, compounds like 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide also show potential in medicinal chemistry due to their unique structural features and potential reactivity.

Data Tables

Table 1: Key Features of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

FeatureDescription
Molecular StructurePyrazolo-pyrimidine core, benzodioxole moiety, trifluoromethyl group
SynthesisMulti-step synthetic routes involving polar aprotic solvents and catalysts
Biological ActivityInhibitor of TRK family proteins, potential applications in cancer and neurodegenerative disorders
Chemical PropertiesStability influenced by pH, temperature, and solvent environment

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamideBenzodioxole, trifluoromethyl, pyrimidine ringPotential in medicinal chemistry for biological activity
1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide derivativesCycloheptathiophene or phenyl ring replacementsAnti-flu activity by disrupting PA-PB1 interaction

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